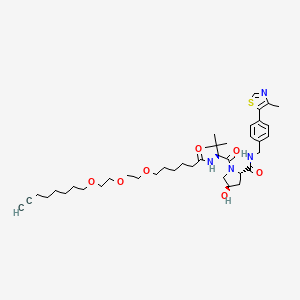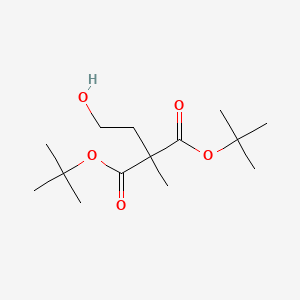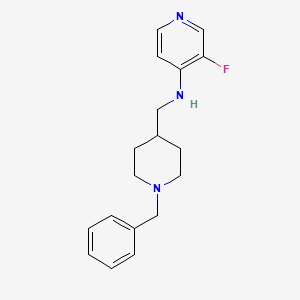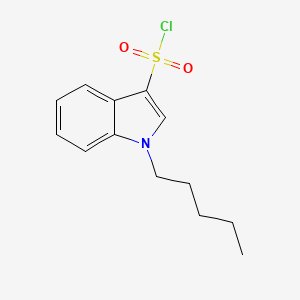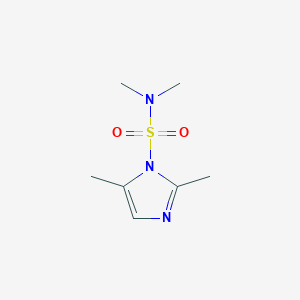
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide: is an organic compound with the molecular formula C₇H₁₃N₃O₂S It is characterized by the presence of a sulfonamide group attached to an imidazole ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide typically involves the reaction of 2,5-dimethylimidazole with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazoles.
Scientific Research Applications
N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The imidazole ring can also interact with various receptors and enzymes, further contributing to the compound’s activity .
Comparison with Similar Compounds
- N,N-Dimethylimidazole-1-sulfonamide
- 2,5-Dimethylimidazole-1-sulfonamide
- N-Methyl-2,5-dimethylimidazole-1-sulfonamide
Comparison: N,N-Dimethyl-2,5-dimethylimidazole-1-sulfonamide is unique due to the presence of both N,N-dimethyl and 2,5-dimethyl substitutions on the imidazole ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the additional methyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
90408-32-5 |
|---|---|
Molecular Formula |
C7H13N3O2S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N,N,2,5-tetramethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6-5-8-7(2)10(6)13(11,12)9(3)4/h5H,1-4H3 |
InChI Key |
QRGPXMWYWNNYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
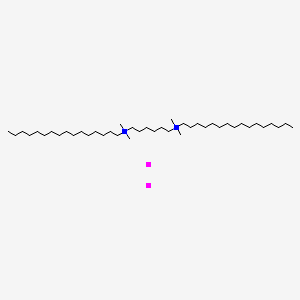

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
